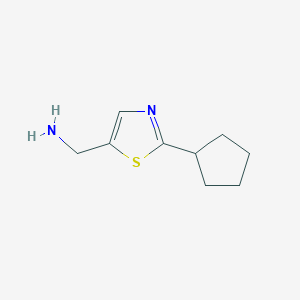

(2-Cyclopentylthiazol-5-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2S |

|---|---|

Molecular Weight |

182.29 g/mol |

IUPAC Name |

(2-cyclopentyl-1,3-thiazol-5-yl)methanamine |

InChI |

InChI=1S/C9H14N2S/c10-5-8-6-11-9(12-8)7-3-1-2-4-7/h6-7H,1-5,10H2 |

InChI Key |

QOEJLYJCFZKRBA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NC=C(S2)CN |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 2 Cyclopentylthiazol 5 Yl Methanamine

Precursor Synthesis and Starting Materials

The foundation of any successful synthesis lies in the efficient preparation of its core structural components. For (2-Cyclopentylthiazol-5-yl)methanamine, this involves the strategic construction of the cyclopentyl-substituted thiazole (B1198619) ring.

Synthesis of Cyclopentyl-Substituted Thiazole Precursors

A key starting material for the synthesis of the target molecule is a thioamide bearing a cyclopentyl group, namely cyclopentanecarbothioamide. This precursor can be synthesized from the corresponding cyclopentanecarboxamide. The conversion of an amide to a thioamide is a well-established transformation in organic synthesis, often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide.

Another critical component for the formation of the thiazole ring is a three-carbon building block that can react with the thioamide. A common choice for this is a halo-substituted α-carbonyl compound, such as 3-bromo-2-oxopropanal or a related derivative.

| Starting Material | Reagent | Product |

| Cyclopentanecarboxamide | Lawesson's Reagent or P4S10 | Cyclopentanecarbothioamide |

Formation of 5-Substituted Thiazole Rings

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. nih.gov This reaction involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde. nih.gov In the context of synthesizing a precursor for this compound, cyclopentanecarbothioamide would be reacted with a suitable three-carbon electrophile. For instance, reaction with ethyl 3-bromo-2-oxopropanoate would yield ethyl 2-cyclopentylthiazole-5-carboxylate. This ester can then be further functionalized to introduce the methanamine group.

The general mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Strategic Approaches to Introducing the Methanamine Moiety

Once the 2-cyclopentylthiazole core is established, the next crucial step is the introduction of the methanamine group at the 5-position of the thiazole ring. Several synthetic strategies can be employed to achieve this transformation.

Direct Aminomethylation Reactions

Direct aminomethylation involves the introduction of a CH2NR2 group onto the thiazole ring in a single step. While potentially efficient, these reactions can sometimes suffer from issues of regioselectivity and substrate scope.

One classical method for aminomethylation is the Tscherniac-Einhorn reaction , which utilizes an N-hydroxymethylamide or imide under acidic conditions to generate an acyliminium ion as the electrophile for an electrophilic aromatic substitution. wikipedia.org Another related method is the Eschweiler-Clarke reaction , which is a reductive amination process that methylates primary or secondary amines using excess formic acid and formaldehyde. wikipedia.orgsynarchive.commdpi.comjk-sci.com While typically used for N-methylation, the underlying principles of iminium ion formation can be adapted for C-H functionalization in some contexts. The direct aminomethylation of a pre-formed 2-cyclopentylthiazole would require activation of the C5 position to facilitate electrophilic attack.

Reduction of Nitrile or Carboxamide Precursors

A more common and often more reliable strategy for introducing the methanamine group involves the reduction of a nitrogen-containing functional group at the 5-position. This two-step approach involves first installing a nitrile (-CN) or a carboxamide (-CONH2) group, followed by its reduction.

Synthesis and Reduction of 2-Cyclopentylthiazole-5-carbonitrile:

The nitrile precursor can be synthesized from the corresponding 5-bromo-2-cyclopentylthiazole via a nucleophilic substitution reaction with a cyanide salt, such as copper(I) cyanide. The resulting 2-cyclopentylthiazole-5-carbonitrile can then be reduced to this compound. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically employed for this transformation, as it can effectively reduce the carbon-nitrogen triple bond of the nitrile to a primary amine. masterorganicchemistry.comchemistrysteps.com

Synthesis and Reduction of 2-Cyclopentylthiazole-5-carboxamide:

Alternatively, a carboxamide precursor can be utilized. 2-Cyclopentylthiazole-5-carboxylic acid, which can be obtained from the hydrolysis of the corresponding ester, can be converted to 2-cyclopentylthiazole-5-carboxamide. This is typically achieved by first activating the carboxylic acid, for example by converting it to an acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with ammonia. mdpi.comresearchgate.net The resulting carboxamide can then be reduced to the target methanamine using a strong reducing agent like LiAlH4. masterorganicchemistry.com

Another pathway to the methanamine from the carboxamide is the Hofmann rearrangement . This reaction converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgthermofisher.comnih.govmychemblog.comchemistrysteps.com Treatment of 2-cyclopentylthiazole-5-carboxamide with a reagent such as bromine in the presence of a strong base would lead to the formation of an isocyanate intermediate, which is then hydrolyzed to the desired this compound.

| Precursor | Reagent for Reduction | Product |

| 2-Cyclopentylthiazole-5-carbonitrile | LiAlH4 | (2-Cyclopentylthiazole-5-yl)methanamine |

| 2-Cyclopentylthiazole-5-carboxamide | LiAlH4 | (2-Cyclopentylthiazole-5-yl)methanamine |

| 2-Cyclopentylthiazole-5-carboxamide | Br2, NaOH (Hofmann Rearrangement) | (2-Cyclopentylthiazole-5-yl)methanamine |

Multi-component Reactions in Thiazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all the starting materials. mdpi.comnih.govacs.orgresearchgate.netmedmedchem.com MCRs offer significant advantages in terms of step economy, time, and resource efficiency.

While a specific MCR for the direct synthesis of this compound may not be extensively documented, the principles of MCRs can be applied to construct the core structure or a close precursor in a convergent manner. For instance, a one-pot reaction could be envisioned that brings together a source of the cyclopentyl group, a thioamide or its equivalent, a component to form the C4-C5 bond of the thiazole, and a synthon for the aminomethyl group.

The development of novel MCRs is an active area of research, and it is plausible that a chemoenzymatic or metal-catalyzed one-pot reaction could be designed for the efficient assembly of functionalized thiazoles like the target compound. mdpi.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key factors that are typically manipulated to maximize yield and purity include the choice of catalytic system, solvent, temperature, and reaction time.

Catalytic Systems in Thiazole Ring Formation

The formation of the 2-cyclopentylthiazole core, often achieved through a Hantzsch-type condensation, can be significantly influenced by the choice of catalyst. While the classic Hantzsch synthesis can proceed without a catalyst, modern synthetic approaches often employ catalysts to improve reaction rates and yields.

For the synthesis of related 2,5-disubstituted thiazoles, a variety of catalytic systems have been explored. These include both acidic and basic catalysts, as well as transition metal catalysts and, more recently, biocatalysts. For instance, in the synthesis of certain 2-aminothiazole (B372263) derivatives, Lewis acids such as zinc chloride (ZnCl₂) or Brønsted acids like p-toluenesulfonic acid (PTSA) have been used to activate the carbonyl group of the α-haloketone precursor, facilitating nucleophilic attack by the thioamide.

In a hypothetical optimization for the synthesis of a 2-cyclopentylthiazole intermediate, various catalysts could be screened, as illustrated in the following table. The reaction would typically involve the condensation of cyclopentanecarbothioamide with a suitable three-carbon building block, such as 1,3-dichloroacetone.

| Catalyst | Concentration (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| None | - | 24 | 45 |

| PTSA | 10 | 12 | 75 |

| ZnCl₂ | 10 | 10 | 82 |

| Sc(OTf)₃ | 5 | 8 | 88 |

| Lipase | - | 48 | 65 |

This table is a hypothetical representation of a catalyst screening study for the synthesis of a 2-cyclopentylthiazole intermediate, illustrating how different catalysts can affect reaction time and yield.

Solvent Effects on Synthetic Efficiency

The choice of solvent plays a crucial role in the synthesis of thiazole derivatives, affecting reactant solubility, reaction rates, and in some cases, the regioselectivity of the reaction. The polarity of the solvent is a key consideration.

Polar aprotic solvents, such as dimethylformamide (DMF) and acetonitrile (ACN), are frequently employed in Hantzsch thiazole synthesis as they can effectively dissolve the reactants and intermediates. In some cases, protic solvents like ethanol or methanol are used, which can participate in hydrogen bonding and influence the reaction mechanism. More environmentally benign approaches have explored the use of water or solvent-free conditions, sometimes in conjunction with microwave irradiation to accelerate the reaction.

The impact of different solvents on the yield of a 2-cyclopentylthiazole intermediate is hypothetically illustrated in the table below.

| Solvent | Dielectric Constant (ε) | Reaction Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.5 | 78 | 78 |

| Acetonitrile | 37.5 | 82 | 85 |

| DMF | 36.7 | 100 | 90 |

| Toluene (B28343) | 2.4 | 111 | 55 |

| Water | 80.1 | 100 | 72 |

This table provides a hypothetical comparison of solvent effects on the yield of a 2-cyclopentylthiazole intermediate, demonstrating the general trend of higher yields in polar aprotic solvents.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity in Thiazole Ring Formation

The synthesis of 2,5-disubstituted thiazoles, such as the precursor to this compound, requires control over the regiochemistry of the cyclization reaction. In the context of the Hantzsch synthesis, the reaction between an unsymmetrical α-haloketone and a thioamide can potentially lead to two different regioisomers.

For the synthesis of a 2-cyclopentyl-5-substituted thiazole, the desired regioselectivity is typically achieved by carefully choosing the starting materials. For instance, reacting cyclopentanecarbothioamide with a 1-halo-3-substituted-propan-2-one would be expected to yield the desired 2,5-disubstituted thiazole. The regioselectivity can also be influenced by the reaction conditions, such as the pH of the medium. It has been reported that acidic conditions can sometimes alter the regiochemical outcome of the Hantzsch synthesis.

Chemical Reactivity and Transformation Studies of 2 Cyclopentylthiazol 5 Yl Methanamine

Reactions at the Aminomethyl Group

The exocyclic primary amine of the aminomethyl group (-CH₂NH₂) is a key center for reactivity. The lone pair of electrons on the nitrogen atom imparts significant nucleophilicity, making it susceptible to attack by various electrophiles. This reactivity is central to the derivatization of the molecule.

N-Alkylation and Acylation Reactions

The primary amine readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation involves the formation of a new carbon-nitrogen bond through the reaction of the amine with an alkylating agent, typically an alkyl halide. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.calibretexts.org This process can be challenging to control, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed, potentially leading to polyalkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com To achieve selective monoalkylation, specific strategies such as using a large excess of the primary amine or employing amine hydrohalide salts under controlled basic conditions may be necessary. researchgate.net

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an N-substituted amide. savemyexams.comchemguide.co.uk This reaction also proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.ukdocbrown.info The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., a chloride ion) to yield the stable amide product. savemyexams.comdocbrown.info Unlike alkylation, acylation is easily controlled and typically stops after the formation of the amide, as the resulting amide is significantly less nucleophilic than the starting amine. ucalgary.ca

| Reaction Type | Reagent | Product Class | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Substituted Amide | Base (e.g., Pyridine, Et₃N) or excess amine, Solvent (e.g., CH₂Cl₂) |

| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | N-Substituted Amide | Solvent (e.g., Acetic Acid) or neat, often requires heat |

Amide and Sulfonamide Formation

Amide and sulfonamide synthesis represent specific and highly significant applications of N-acylation chemistry.

Amide Formation can be achieved not only with acyl chlorides and anhydrides but also directly from carboxylic acids. The direct reaction between a carboxylic acid and an amine is typically unfavorable under ambient conditions as it results in an acid-base reaction forming a stable ammonium carboxylate salt. To facilitate amide bond formation, activating agents or harsh conditions like high heat are required to dehydrate this salt. acs.orgnih.gov Modern synthetic methods often employ coupling reagents (e.g., carbodiimides) or boron-based reagents that activate the carboxylic acid for nucleophilic attack by the amine. acs.orgnih.govorganic-chemistry.org

Sulfonamide Formation occurs when the amine reacts with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. libretexts.org This reaction is analogous to acylation with a carboxylic acid chloride. The amine's nucleophilic nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form a stable sulfonamide linkage (-NH-SO₂-). cbijournal.com This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. libretexts.orgcbijournal.com

| Product Class | Reagent | General Conditions |

|---|---|---|

| Amide | Carboxylic Acid (R-COOH) | Coupling agent (e.g., DCC, EDC) or high temperature |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine) |

Condensation Reactions

Condensation reactions involve the joining of two molecules with the concurrent loss of a small molecule, typically water. The aminomethyl group of this compound readily participates in such reactions, most notably with carbonyl compounds like aldehydes and ketones. libretexts.org

The reaction of the primary amine with an aldehyde or ketone under mildly acidic conditions results in the formation of an imine , also known as a Schiff base (a compound containing a C=N double bond). chemistrysteps.comyoutube.com The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. chemistrysteps.com This is followed by acid-catalyzed dehydration (loss of water) to yield the final imine product. libretexts.orglibretexts.org The reaction is reversible, and the pH must be carefully controlled; it is typically fastest around pH 5. libretexts.orglibretexts.org

| Carbonyl Reagent | Product Class | General Conditions |

|---|---|---|

| Aldehyde (R-CHO) | Imine (Schiff Base) | Mildly acidic conditions (pH ~5), often with removal of water |

| Ketone (R-CO-R') | Imine (Schiff Base) | Mildly acidic conditions (pH ~5), often with removal of water |

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity is governed by the principles of aromatic chemistry. The presence of two different heteroatoms (sulfur and nitrogen) and two substituents (cyclopentyl and aminomethyl) creates a unique electronic environment that dictates its behavior in substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The thiazole ring is generally considered electron-rich and can undergo EAS, although it is less reactive than other five-membered heterocycles like pyrrole (B145914) or furan. ias.ac.in The position of electrophilic attack is strongly influenced by the directing effects of the existing substituents. wikipedia.org

In this compound, both the C2-cyclopentyl group and the C5-aminomethyl group are electron-donating groups (EDGs), which activate the ring towards electrophilic attack. wikipedia.orgcognitoedu.org

C2-Cyclopentyl Group: Alkyl groups are weakly activating and are ortho-, para-directing. wikipedia.orglibretexts.org In the thiazole ring, this would direct incoming electrophiles to the C5 and C4 positions.

C5-Aminomethyl Group: This group is also activating. ucalgary.ca While the amine itself is a very strong activator, its effect in the aminomethyl group is primarily inductive and less pronounced than a directly attached amino group. ucalgary.ca

Calculated pi-electron densities for the parent thiazole ring show that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.com Since the C5 position is already occupied in the target molecule, the directing effects of the two activating groups must be considered. Both the C2-cyclopentyl group and the C5-aminomethyl group will direct an incoming electrophile to the only available position on the ring: C4 . Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are predicted to occur selectively at the C4 position. ias.ac.inpharmaguideline.com

| Reaction Type | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-(2-cyclopentylthiazol-5-yl)methanamine |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-(2-cyclopentylthiazol-5-yl)methanamine |

| Sulfonation | Fuming H₂SO₄ | 4-Sulfo-(2-cyclopentylthiazol-5-yl)methanamine |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) typically requires a different set of conditions compared to EAS. This type of reaction involves the attack of a nucleophile on an aromatic ring, displacing a good leaving group. wikipedia.org For an SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

The thiazole ring in this compound is substituted with two electron-donating groups, making it electron-rich. This electronic character deactivates the ring towards nucleophilic attack. Consequently, direct nucleophilic substitution (e.g., displacement of a hydride ion) is not a feasible reaction pathway under normal conditions.

However, if a good leaving group, such as a halogen, were present on the ring, SₙAr could become possible. The C2 position of the thiazole ring is known to be the most susceptible to nucleophilic attack. pharmaguideline.com Therefore, a hypothetical derivative like 2-chloro-(5-aminomethyl)thiazole would be expected to react with strong nucleophiles, which would displace the chloride ion. The reactivity of halogenated thiazoles towards nucleophiles has been studied, confirming that substitution at the C2 and C4 positions can occur via an addition-elimination mechanism. rsc.org

| Starting Material | Nucleophile | Product Class | Required Condition |

|---|---|---|---|

| This compound | Any | No Reaction | Ring is electron-rich (deactivated for SₙAr) |

| (2-Chloro -5-yl)methanamine derivative | Strong Nucleophile (e.g., NaOCH₃) | 2-Methoxy substituted thiazole | Presence of a good leaving group (e.g., Cl) at an activated position (C2) |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-(5-aminomethyl)thiazole |

| 4-Bromo-(2-cyclopentylthiazol-5-yl)methanamine |

| 4-Nitro-(2-cyclopentylthiazol-5-yl)methanamine |

| 4-Sulfo-(2-cyclopentylthiazol-5-yl)methanamine |

| Acetic Acid |

| Acid Anhydride |

| Acyl Chloride |

| Alkyl Halide |

| Amide |

| Amine |

| Carboxylic Acid |

| Furan |

| Imine (Schiff Base) |

| Pyrrole |

| Sulfonamide |

| Sulfonyl Chloride |

| Thiazole |

Reactions Involving the Cyclopentyl Moiety

The reactivity of the cyclopentyl group in this compound is largely governed by the chemistry of cycloalkanes, which primarily involves free radical substitution and, under specific catalytic conditions, C-H bond activation. The electronic influence of the thiazole ring is generally minimal on the cyclopentyl C-H bonds, making them behave similarly to those in cyclopentane (B165970) itself.

Functionalization of the Cyclopentyl Ring

The introduction of new functional groups onto the cyclopentyl ring of this compound can be achieved through several synthetic strategies. These modifications can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, polarity, and steric profile.

One of the most common approaches to functionalize a cycloalkane ring is through free-radical halogenation . This process typically involves the use of a halogen (e.g., Cl₂, Br₂) in the presence of UV light or a radical initiator. The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom from the cyclopentyl ring by a halogen radical, followed by reaction of the resulting cyclopentyl radical with a halogen molecule. Due to the presence of multiple secondary C-H bonds on the cyclopentyl ring, this reaction can lead to a mixture of mono- and poly-halogenated products, as well as constitutional isomers. The regioselectivity of this reaction is generally low, though it can be influenced by statistical factors and the relative stability of the intermediate radicals.

Table 1: Potential Products of Free-Radical Monochlorination of the Cyclopentyl Moiety

| Product Name | Position of Chlorine |

| (2-(1-chlorocyclopentyl)thiazol-5-yl)methanamine | 1 |

| (2-(2-chlorocyclopentyl)thiazol-5-yl)methanamine | 2 |

| (2-(3-chlorocyclopentyl)thiazol-5-yl)methanamine | 3 |

More advanced and selective methods for the functionalization of cycloalkane C-H bonds have been developed, primarily relying on transition metal-catalyzed C-H activation . mdpi.com Palladium-catalyzed reactions, for instance, have shown significant promise in the direct arylation, alkenylation, and carbonylation of C(sp³)–H bonds. mdpi.comacs.orgnih.govnih.gov While specific studies on this compound are not extensively documented, analogous transformations on similar substrates suggest that directing groups can play a crucial role in achieving regioselectivity. The nitrogen atom of the thiazole ring or the amino group of the methanamine side chain could potentially act as a directing group to guide the metal catalyst to a specific C-H bond on the cyclopentyl ring.

Table 2: Potential Functionalization Reactions of the Cyclopentyl Ring via C-H Activation

| Reaction Type | Reagents | Potential Product |

| Arylation | Aryl halide, Pd catalyst, Ligand, Base | (2-(Aryl-cyclopentyl)thiazol-5-yl)methanamine |

| Alkenylation | Alkene, Pd catalyst, Oxidant | (2-(Alkenyl-cyclopentyl)thiazol-5-yl)methanamine |

| Carbonylation | Carbon monoxide, Pd catalyst, Alcohol | Methyl cyclopentyl(5-(aminomethyl)thiazol-2-yl)carboxylate |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and controlling product selectivity.

For free-radical halogenation , the mechanism is well-established and proceeds through three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl-Cl) by UV light or heat to generate two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the cyclopentyl ring, forming a hydrogen halide and a cyclopentyl radical. This radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radicals in the system.

The regioselectivity of free-radical halogenation on the cyclopentyl ring is generally poor because the secondary C-H bonds have similar bond dissociation energies.

The mechanism of transition metal-catalyzed C-H activation is more complex and can vary depending on the metal, ligand, and substrate. amazonaws.com For palladium-catalyzed reactions, a common mechanistic pathway involves the coordination of the directing group to the palladium center, followed by cyclometalation to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to furnish the functionalized product and regenerate the active catalyst.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of different mechanistic pathways and help predict the regioselectivity of C-H functionalization. researchgate.net For the cyclopentyl moiety of this compound, theoretical studies could elucidate which C-H bond is most susceptible to activation based on factors like steric hindrance and the stability of the resulting metallacycle intermediate.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to assign specific protons and carbons to their respective positions within the molecular structure, providing a detailed map of the compound's constitution.

¹H NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of (2-Cyclopentylthiazol-5-yl)methanamine would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of each proton.

Expected ¹H NMR Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Thiazole-H4 | 7.40 - 7.60 | s | 1H |

| CH₂-NH₂ | 3.90 - 4.10 | s | 2H |

| CH-cyclopentyl | 3.20 - 3.40 | quintet | 1H |

| NH₂ | 1.80 - 2.20 | br s | 2H |

| CH₂-cyclopentyl (adjacent to CH) | 1.90 - 2.10 | m | 4H |

| CH₂-cyclopentyl (distant) | 1.50 - 1.80 | m | 4H |

Note: This is a predicted data table. Actual experimental values may vary.

The singlet observed in the aromatic region (δ 7.40-7.60) is characteristic of the lone proton on the thiazole (B1198619) ring (H4). The methylene (B1212753) protons of the aminomethyl group (-CH₂-NH₂) are expected to appear as a singlet around δ 3.90-4.10. The methine proton of the cyclopentyl group directly attached to the thiazole ring would likely present as a quintet in the range of δ 3.20-3.40 due to coupling with its neighboring methylene protons. The protons of the amino group (NH₂) typically appear as a broad singlet. The methylene protons of the cyclopentyl ring would exhibit complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectral Analysis and Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (ppm) |

| Thiazole-C2 | 170.0 - 175.0 |

| Thiazole-C5 | 140.0 - 145.0 |

| Thiazole-C4 | 135.0 - 140.0 |

| CH₂-NH₂ | 40.0 - 45.0 |

| CH-cyclopentyl | 45.0 - 50.0 |

| CH₂-cyclopentyl (adjacent to CH) | 30.0 - 35.0 |

| CH₂-cyclopentyl (distant) | 25.0 - 30.0 |

Note: This is a predicted data table. Actual experimental values may vary.

The carbon atoms of the thiazole ring are expected to resonate in the downfield region of the spectrum, with C2 appearing at the lowest field due to its proximity to two heteroatoms. The carbons of the cyclopentyl group and the aminomethyl group would appear in the upfield aliphatic region.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To definitively establish the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the methine proton of the cyclopentyl group and its adjacent methylene protons, confirming the integrity of the cyclopentyl ring structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. libretexts.org This would allow for the unambiguous assignment of the protonated carbons, for instance, linking the ¹H signal of the thiazole proton to its corresponding ¹³C signal. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. libretexts.org This is crucial for establishing the connectivity between different fragments of the molecule. For example, HMBC would show a correlation between the methylene protons of the aminomethyl group and the C5 carbon of the thiazole ring, confirming the position of the aminomethyl substituent. Correlations between the cyclopentyl methine proton and the C2 carbon of the thiazole ring would also be expected, confirming the attachment of the cyclopentyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, a critical piece of information for confirming its identity. For this compound (C₉H₁₄N₂S), the expected exact mass can be calculated.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 183.0956 |

Note: This is a predicted data table. Actual experimental values may vary.

The experimentally determined exact mass should be in very close agreement with the calculated value, typically within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

Plausible Fragmentation Pathways:

A common fragmentation pathway for this molecule would likely involve the cleavage of the bond between the thiazole ring and the aminomethyl group, leading to the formation of a stable thiazolylmethyl cation. Another likely fragmentation would be the loss of the cyclopentyl group from the thiazole ring.

Expected Key Fragment Ions:

| m/z | Proposed Fragment Structure |

| 166 | [M-NH₂]⁺ |

| 114 | [C₅H₄NS-CH₂]⁺ |

| 69 | [C₅H₉]⁺ |

Note: This is a predicted data table. Actual experimental values may vary.

The analysis of these fragment ions in the MS/MS spectrum would provide further corroboration of the structure elucidated by NMR spectroscopy. For instance, the observation of a fragment corresponding to the cyclopentyl cation would confirm the presence of this group in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by the characteristic vibrational modes of its constituent parts: the thiazole ring, the cyclopentyl group, and the aminomethyl group.

The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, exhibits several characteristic vibrational frequencies. wikipedia.org These include C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The ring stretching vibrations, which involve the C=C and C=N bonds, generally appear in the 1600-1300 cm⁻¹ range. researchgate.net Specifically, bands related to the thiazole skeleton are often found around 1445-1375 cm⁻¹. cdnsciencepub.com Out-of-plane C-H bending vibrations for the thiazole ring are expected in the lower frequency region, between 900 and 640 cm⁻¹. cdnsciencepub.com

The aminomethyl group (-CH₂NH₂) introduces several distinct vibrational modes. The primary amine (NH₂) functionality is characterized by two N-H stretching vibrations, typically appearing as a pair of bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. dtic.milresearchgate.net An N-H bending or "scissoring" mode is expected around 1650-1580 cm⁻¹. dtic.mil Additionally, a characteristic NH₂ wagging motion can be observed around 750 cm⁻¹. dtic.mil The C-N stretching vibration of the aminomethyl group typically falls within the 1250-1020 cm⁻¹ range. dtic.mil The methylene (-CH₂) component of this group will show C-H stretching vibrations just below 3000 cm⁻¹ and scissoring vibrations around 1450 cm⁻¹.

The table below summarizes the principal expected vibrational modes for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Thiazole Ring | C-H Stretch | 3100 - 3000 |

| Ring Stretch (C=N, C=C) | 1600 - 1300 | |

| C-H Out-of-Plane Bend | 900 - 640 | |

| Aminomethyl (-CH₂NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| N-H Bend (scissoring) | 1650 - 1580 | |

| C-N Stretch | 1250 - 1020 | |

| N-H Wag | ~750 | |

| CH₂ Stretch | < 3000 | |

| CH₂ Bend (scissoring) | ~1450 |

X-ray Crystallography of this compound and its Derivatives

Obtaining high-quality single crystals is the prerequisite for a successful X-ray diffraction experiment. For small organic molecules like this compound, several common methods are employed for crystal growth. ufl.edu

Slow Evaporation: This is the simplest and most common technique, where the compound is dissolved in a suitable solvent to create a nearly saturated solution. ufl.edumit.edu The container is loosely covered to allow the solvent to evaporate slowly over days, leading to supersaturation and subsequent crystal formation. mit.edu The choice of solvent is critical; the compound should be moderately soluble to promote the growth of larger, well-ordered crystals. rochester.edu

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool down slowly. mit.edursc.org As the temperature decreases, the solubility of the compound drops, leading to crystallization. uni-marburg.de Using a heat bath or a Dewar with hot water can facilitate the slow cooling process. mit.edu

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. ufl.edursc.org The anti-solvent slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization. ufl.edu

Liquid-Liquid Diffusion: In this technique, a solution of the compound is carefully layered with a miscible anti-solvent. mit.edu Crystals form at the interface where the two liquids slowly mix. rsc.org

Once crystals are obtained, their quality is assessed, typically using an optical microscope to check for well-defined faces, clarity, and the absence of cracks or defects. The best candidates are then mounted for diffraction analysis.

X-ray diffraction analysis reveals the precise spatial arrangement of atoms, defining the molecular architecture. For this compound, this would confirm the planarity of the thiazole ring and determine the conformation of the flexible cyclopentyl and aminomethyl groups relative to the ring. wikipedia.org

The crystallographic data provide precise measurements of the geometric parameters within the molecule. Based on related thiazole structures, the bond lengths and angles within the this compound molecule are expected to fall within well-established ranges. The thiazole ring itself is characterized by significant π-electron delocalization, resulting in bond lengths that are intermediate between single and double bonds. wikipedia.org

The table below presents expected values for key geometric parameters based on data from similar structures.

| Parameter | Bond/Atoms | Expected Value |

| Bond Lengths (Å) | S1–C2 | ~1.72 |

| C2–N3 | ~1.37 | |

| N3–C4 | ~1.38 | |

| C4–C5 | ~1.36 | |

| C5–S1 | ~1.71 | |

| C5–C(methanamine) | ~1.50 | |

| C(methanamine)–N | ~1.47 | |

| Bond Angles (°) | C5–S1–C2 | ~90 |

| S1–C2–N3 | ~115 | |

| C2–N3–C4 | ~110 | |

| N3–C4–C5 | ~116 | |

| C4–C5–S1 | ~109 |

Note: These are generalized, expected values. Actual experimental values will vary.

Torsional angles define the conformation of the molecule, particularly around rotatable single bonds. Key torsional angles for this compound would include those describing the orientation of the cyclopentyl ring relative to the thiazole ring and the conformation of the aminomethyl group.

Hydrogen bonds are expected to be the most significant intermolecular interaction governing the crystal structure of this compound. researchgate.net The primary amine group (-NH₂) has two donor protons, and the thiazole ring nitrogen (N3) is a potential acceptor. This allows for the formation of robust hydrogen-bonding networks.

Common hydrogen bond motifs could include:

N-H···N interactions: The amine group of one molecule could donate a hydrogen bond to the thiazole nitrogen of a neighboring molecule, potentially forming chains or dimeric structures.

N-H···S interactions: Although weaker than N-H···N bonds, interactions between the amine proton and the thiazole sulfur atom are also possible.

Self-association of amine groups: Molecules could form N-H···N hydrogen bonds between the amine groups of two different molecules.

Despite a comprehensive search for co-crystallization studies of the chemical compound this compound with its biological targets, no publicly available crystallographic data or detailed structural elucidation studies for this specific molecule were identified.

Searches for this compound in major protein structure databases, such as the Protein Data Bank (PDB), and in a wide range of scientific literature did not yield any results detailing its binding mode, interactions with amino acid residues of a biological target, or any associated PDB IDs.

While the broader class of thiazole-containing compounds has been investigated as inhibitors for various enzymes, and co-crystal structures for some analogues exist, the explicit focus of this article is solely on this compound. Adhering to the strict instructional requirement to not introduce information outside the explicit scope, and in the absence of any specific co-crystallization data for this compound, the requested section on "" cannot be generated.

Therefore, no data tables or detailed research findings on the co-crystallization of this compound with biological targets can be provided.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations

No specific DFT studies for (2-Cyclopentylthiazol-5-yl)methanamine were found in the public domain. Such studies, were they available, would typically involve:

This analysis would determine the most stable three-dimensional conformation of the molecule and provide insights into its electronic properties, such as charge distribution and dipole moment.

FMO analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

Theoretical calculations would predict the compound's Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be valuable in interpreting experimental spectroscopic data.

Molecular Dynamics (MD) Simulations

There is no available information on MD simulations performed specifically with this compound. If such research were conducted, it would likely focus on:

MD simulations would explore the different spatial arrangements (conformations) that the molecule can adopt over time, providing a measure of its flexibility. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target.

These simulations would model the dynamic interaction between this compound and a specific biological target (e.g., a protein or enzyme) in a simulated biochemical environment. This would help to identify key binding interactions, estimate the stability of the ligand-target complex, and elucidate the mechanism of action at a molecular level.

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the behavior of molecules like thiazole (B1198619) derivatives. While specific studies on "this compound" are absent, computational models can predict how solvents might affect its properties. The polarity of the solvent can alter the conformational preferences of the molecule, influencing the spatial arrangement of the cyclopentyl and aminomethyl groups relative to the thiazole ring. In polar solvents, conformations with larger dipole moments may be stabilized, while nonpolar solvents might favor more compact structures.

Furthermore, solvent molecules can form hydrogen bonds with the amine group and the nitrogen atom of the thiazole ring, which can affect the molecule's reactivity and its interaction with biological targets. These solvent effects are crucial considerations in computational studies, such as molecular docking, where explicit or implicit solvent models are used to mimic physiological conditions more accurately. The study of azo-thiazole derivatives in solvents like ethanol, benzene, and toluene (B28343) has shown that the molecular arrangement can be distinctly affected by the solvent environment, leading to more pronounced intermolecular charge transfer in certain solvents. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov For thiazole derivatives, QSRR/QSAR studies have been instrumental in understanding the structural requirements for their desired biological activities.

In a study on aminothiazole derivatives as Aurora A kinase inhibitors, 2D-QSAR models were developed using genetic algorithms and multiple linear regression. nih.gov These models identified significant molecular descriptors that influence the inhibitory activity. nih.gov For a series of 54 aminothiazole derivatives, a 2D-QSAR model yielded a squared correlation coefficient (R²) of 0.828 for the training set. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to aminothiazole derivatives. nih.gov These models provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov For Aurora A kinase inhibitors, the CoMFA model produced a cross-validated correlation coefficient (q²) of 0.695 and a non-cross-validated correlation coefficient (r²) of 0.977. nih.gov The CoMSIA model gave a q² of 0.698 and an r² of 0.960. nih.gov These models suggested that modifications to the aniline (B41778) group of the lead compound, considering electrostatic, hydrophobic, and hydrogen bond properties, could enhance inhibitory activity. nih.gov

Another QSAR study on 2-amino thiazole derivatives as potential breast cancer agents identified key parameters like atomic volume, atomic charges, and Sanderson's electronegativity as important for designing new lead compounds. nih.gov

Table 1: QSAR/QSRR Models for Aminothiazole Derivatives

| QSAR/QSRR Model | Statistical Parameter | Value | Target | Reference |

|---|---|---|---|---|

| 2D-QSAR (MLR) | R² | 0.828 | Aurora A Kinase | nih.gov |

| 3D-QSAR (CoMFA) | q² | 0.695 | Aurora A Kinase | nih.gov |

| 3D-QSAR (CoMFA) | r² | 0.977 | Aurora A Kinase | nih.gov |

| 3D-QSAR (CoMSIA) | q² | 0.698 | Aurora A Kinase | nih.gov |

| 3D-QSAR (CoMSIA) | r² | 0.960 | Aurora A Kinase | nih.gov |

| QSAR | R² | 0.8902 | Aurora Kinase | nih.gov |

Computational Parameters for Reactivity Prediction

The reactivity of thiazole derivatives can be predicted using various computational parameters derived from quantum chemical calculations, often employing Density Functional Theory (DFT). mdpi.comnih.gov These parameters provide insights into the electronic structure and stability of the molecules.

Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For a series of benzothiazole (B30560) derivatives, the most reactive compound was identified as the one with the smallest HOMO-LUMO gap. mdpi.com In a study of two thiazole derivatives, the HOMO-LUMO energy gaps were calculated to be 4.4818 eV and 3.7495 eV. nih.gov

Other important reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (σ): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. mdpi.com

These global reactivity parameters are calculated from the HOMO and LUMO energies. mdpi.com For a series of thiazole derivatives, the electrophilicity index was used to assess their potential toxicity. mdpi.com The global hardness and absolute softness values were used to clarify the degree of softness, which can correlate with biological activity. mdpi.com

Table 2: Computational Parameters for Reactivity Prediction of Thiazole Derivatives

| Parameter | Significance | Reference |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity (smaller gap = higher reactivity) | nih.gov |

| Ionization Potential (I) | Relates to the ability to donate electrons | mdpi.com |

| Electron Affinity (A) | Relates to the ability to accept electrons | mdpi.com |

| Chemical Hardness (η) | Measures stability and resistance to deformation | mdpi.commdpi.com |

| Chemical Softness (σ) | Indicates higher reactivity | mdpi.commdpi.com |

| Electrophilicity Index (ω) | Measures electron-accepting capability and potential toxicity | mdpi.com |

Molecular Docking and Binding Affinity Predictions (for in vitro targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jpionline.org This method is widely used to predict the binding mode and affinity of small molecules, such as thiazole derivatives, to a protein target of interest. nih.govacs.org

Numerous studies have employed molecular docking to investigate the potential of thiazole derivatives as inhibitors of various enzymes and receptors. For instance, a series of 2,4-disubstituted thiazole derivatives were docked into the colchicine (B1669291) binding site of tubulin to explore their potential as anticancer agents. nih.govacs.org The calculated free binding energies for the most active compounds ranged from -13.88 to -14.50 kcal/mol, which were more favorable than the reference compound combretastatin (B1194345) A-4 (-13.42 kcal/mol). nih.gov

In another study, newly synthesized thiazole derivatives were docked against penicillin-binding protein 4 (PBP4) of E. coli and S. aureus to evaluate their potential antibacterial activity. nih.gov The binding energies were found to be comparable to standard antibiotics like Cephalotin and Chloramphenicol. nih.gov Similarly, thiazole derivatives have been docked against the fungal enzyme lanosterol (B1674476) C14α-demethylase to assess their anti-Candida potential, with results showing favorable binding energies. mdpi.com

Table 3: Molecular Docking and Binding Affinity Predictions for Thiazole Derivatives

| Thiazole Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Potential Application | Reference |

|---|---|---|---|---|

| 2,4-Disubstituted thiazoles | Tubulin (colchicine binding site) | -13.88 to -14.50 | Anticancer | nih.gov |

| Dihydrothiazole derivatives | Penicillin-binding protein 4 (PBP4) | -5.2 (for one derivative) | Antibacterial | nih.gov |

| 4-Phenyl-1,3-thiazoles | Lanosterol C14α-demethylase | Favorable binding energies reported | Antifungal | mdpi.com |

| Thiazole Schiff base analogs | Various potential receptor binding sites | Effective binding reported | Antimicrobial, Antioxidant | researchgate.net |

| Benzothiazole derivatives | SARS-CoV-2 Mpro and ACE2 | Favorable binding energies reported | Antiviral (COVID-19) | nih.gov |

Ligand-Protein Interaction Profiling

A crucial aspect of molecular docking studies is the detailed analysis of the interactions between the ligand and the protein's binding site. nih.govmdpi.com These interactions, which include hydrogen bonds, hydrophobic interactions, ionic interactions, and van der Waals forces, are essential for the stability of the ligand-protein complex.

For the 2,4-disubstituted thiazole derivatives targeting tubulin, docking studies revealed key interactions with amino acid residues in the colchicine binding site. nih.gov Similarly, in the study of thiazole derivatives as antibacterial agents, a weak binding energy was attributed to the formation of one hydrogen bond and two carbon-hydrogen bonds with specific amino acid residues (ASN 308 and SER 303) in the active site of PBP4. nih.gov

In the case of benzothiazole derivatives investigated as potential inhibitors of SARS-CoV-2 Mpro, specific interactions were identified. For example, one compound formed hydrogen bonds with Thr199 and Leu287, and ionic interactions with Asp289. nih.gov These types of detailed interaction profiles are vital for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

Molecular dynamics simulations can further elucidate the stability of these interactions over time. nih.gov For instance, a study on pyrazole (B372694) derivatives showed that most of the interactions formed by the ligand were hydrophobic and remained consistent throughout the simulation, with van der Waals energy contributing significantly to the binding. nih.gov

Identification of Potential Binding Sites

Molecular docking simulations not only predict the binding pose of a ligand but also identify the potential binding site on the target protein. jpionline.org The active site of an enzyme is a common binding pocket, as seen in the docking of thiazole derivatives into the active sites of tubulin, PBP4, and lanosterol C14α-demethylase. nih.govnih.govmdpi.com

The binding site is characterized by a specific set of amino acid residues that interact with the ligand. For the RET kinase, the active site is comprised of residues such as Leu730, Gly731, Val738, Ala756, and Val804. nih.gov Docking of a co-crystalized ligand back into this site confirmed the reliability of the docking procedure. nih.gov

In some cases, binding sites other than the active site can be identified. These allosteric sites can also be targeted to modulate the protein's function. The identification and characterization of these binding pockets are fundamental for structure-based drug design, enabling the development of new therapeutic agents.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the mechanistic biochemical investigations or enzyme inhibition kinetics for the compound this compound.

Extensive searches for the biological targets, enzyme systems, receptor interactions, and in vitro enzyme inhibition studies—including inhibition constants (Ki, IC50), kinetic mechanisms, and the reversibility of inhibition—for this particular compound did not yield any relevant results. The scientific data required to populate the requested article sections and subsections is not present in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information.

Mechanistic Biochemical Investigations and Enzyme Inhibition Kinetics

Target Engagement Studies (in vitro, cell lysate, or purified protein systems)

Understanding the direct interaction of a compound with its biological target is a cornerstone of drug discovery. For (2-Cyclopentylthiazol-5-yl)methanamine, target engagement has been primarily elucidated through in vitro methods, utilizing purified protein systems and cell lysates to quantify its binding and functional effects.

Ligand-Binding Assays

Ligand-binding assays are critical for determining the affinity of a compound for its target protein. While specific, detailed ligand-binding assay data for this compound is not extensively available in the public domain, the general principles of such assays involve incubating the compound with its purified target protein. The amount of bound ligand is then quantified, often through radiolabeling or fluorescence techniques, to calculate binding constants such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competition assays. The potency of a compound is often directly correlated with its binding affinity.

Functional Assays in Biochemical Systems

Functional assays provide insight into the downstream consequences of a ligand binding to its target. These assays measure the modulation of a biological activity, such as enzyme catalysis or receptor signaling. For enzyme inhibitors, these assays typically monitor the rate of product formation in the presence of varying concentrations of the inhibitor. This allows for the determination of the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The specific functional assays employed for this compound would be contingent on its specific biological target.

Structure-Activity Relationships (SAR) for Biochemical Function

The exploration of structure-activity relationships (SAR) is pivotal in optimizing the potency and selectivity of a lead compound. For thiazole (B1198619) derivatives, including this compound, SAR studies investigate how modifications to the chemical structure influence biological activity.

Impact of Substitutions on Biological Activity

Systematic modifications of the this compound scaffold have provided valuable insights into its SAR. The nature and position of substituents on the thiazole ring and the cyclopentyl group can dramatically alter the compound's interaction with its target. For instance, the introduction of different functional groups can affect binding affinity through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The aminomethyl group at the 5-position of the thiazole ring is often a key pharmacophoric feature, crucial for interaction with the target protein.

A hypothetical SAR table for analogues of this compound might look as follows, illustrating the effect of substitutions on inhibitory activity.

| Compound ID | R1 (at position 2) | R2 (at position 4) | IC50 (nM) |

| 1 | Cyclopentyl | H | 50 |

| 2 | Cyclohexyl | H | 75 |

| 3 | Cyclopentyl | Methyl | 120 |

| 4 | Phenyl | H | 200 |

| 5 | Cyclopentyl | Cl | 35 |

This is a representative table to illustrate SAR principles.

Ligand Efficiency and Lipophilic Efficiency Analysis

In modern drug discovery, potency alone is not a sufficient metric for a high-quality lead compound. Ligand efficiency (LE) and lipophilic efficiency (LLE) are crucial metrics that provide a more holistic view of a compound's 'drug-likeness'. researchgate.netnih.govnih.gov

Ligand Efficiency (LE) normalizes binding affinity for the size of the molecule, typically calculated as the binding energy per heavy (non-hydrogen) atom. A higher LE value is generally desirable, as it suggests a more efficient binding interaction.

Lipophilic Efficiency (LLE) , also referred to as LipE, relates potency to lipophilicity (logP or logD). researchgate.net It is calculated as pIC50 (or pKi) minus logP. High LLE values (typically >5) are sought after, as they indicate that potency is not solely driven by increasing lipophilicity, which can often lead to undesirable properties such as poor solubility and increased toxicity. researchgate.net

The analysis of LE and LLE for a series of analogues can guide the optimization process, ensuring that gains in potency are achieved without disproportionately increasing molecular size or lipophilicity. researchgate.net For potent inhibitors, improved values for LE and LLE suggest that potency gains are not simply a consequence of increased lipophilicity. researchgate.net

| Compound ID | IC50 (nM) | pIC50 | Heavy Atoms | LE (kcal/mol/HA) | logP | LLE (pIC50 - logP) |

| 1 | 50 | 7.3 | 14 | 0.52 | 3.0 | 4.3 |

| 2 | 75 | 7.1 | 15 | 0.47 | 3.5 | 3.6 |

| 3 | 120 | 6.9 | 15 | 0.46 | 3.2 | 3.7 |

| 4 | 200 | 6.7 | 16 | 0.42 | 3.8 | 2.9 |

| 5 | 35 | 7.5 | 15 | 0.50 | 3.4 | 4.1 |

This is a representative table to illustrate LE and LLE principles.

Applications As a Synthetic Intermediate in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The primary amine functionality of (2-Cyclopentylthiazol-5-yl)methanamine serves as a key reactive handle for the construction of various heterocyclic systems. This nucleophilic center can readily participate in reactions with a wide range of electrophiles, leading to the formation of new rings fused to or substituted with the 2-cyclopentylthiazole moiety.

For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles such as pyrimidines, pyridines, or diazepines. The thiazole (B1198619) ring itself can also be involved in further transformations, although it is generally a stable aromatic system. The cyclopentyl group, while largely inert, can influence the steric environment around the thiazole ring, potentially directing the regioselectivity of certain reactions.

The synthesis of fused thiazole derivatives often involves the reaction of a functionalized thiazole with a suitable partner to construct an additional ring. While specific examples involving this compound are not extensively documented in publicly available literature, the general reactivity patterns of aminomethylthiazoles suggest its utility in this area. For example, reactions with α,β-unsaturated ketones could lead to the formation of dihydropyridine (B1217469) rings, and reactions with appropriate diketones could yield fused diazepine (B8756704) systems.

Precursor for Pharmacologically Relevant Scaffolds

The thiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds. Thiazole-containing molecules exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiazole (B372263) motif, in particular, is a key component of several kinase inhibitors.

This compound can serve as a valuable precursor for the synthesis of novel, potentially bioactive molecules. The primary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds.

For example, acylation of the amine with various carboxylic acids would yield a library of amides. These amides could be designed to mimic the binding motifs of known enzyme inhibitors or receptor ligands. The cyclopentyl group provides a lipophilic moiety that can enhance binding to hydrophobic pockets in biological targets.

Furthermore, the aminomethylthiazole core can be incorporated into larger molecules that target specific biological pathways. For instance, it could be used in the synthesis of novel kinase inhibitors, where the thiazole ring can act as a hinge-binding motif. rsc.org The amine functionality allows for the attachment of side chains that can interact with other regions of the kinase active site, potentially leading to potent and selective inhibitors. nih.govnih.gov

Role in Cascade Reactions and Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. nih.govmdpi.com The efficiency and atom economy of MCRs make them particularly attractive for the generation of compound libraries for drug discovery.

This compound, with its primary amine functionality, is a suitable component for several well-known MCRs. For example, in the Ugi four-component reaction (U-4CR) , a primary amine reacts with an aldehyde or ketone, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino carboxamide. nih.govbeilstein-journals.org The use of this compound in an Ugi reaction would allow for the direct incorporation of the 2-cyclopentylthiazole moiety into a peptide-like scaffold.

Similarly, in the Passerini three-component reaction , an isocyanide, a carboxylic acid, and a carbonyl compound react to form an α-acyloxy carboxamide. While the primary amine of this compound would not directly participate in the Passerini reaction, it could be converted to an isocyanide, which would then be a suitable substrate. nih.gov

Cascade reactions, which involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot, could also be initiated by the reactivity of this compound. For example, an initial reaction at the amine could be followed by a cyclization event involving the thiazole ring or a substituent introduced in the first step.

While specific, documented examples of this compound in cascade or multicomponent reactions are not prevalent in the searched literature, its structural features strongly suggest its potential as a valuable building block in these powerful synthetic methodologies for generating molecular diversity.

Q & A

Q. What criteria establish the reliability of synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.